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Compound of Interest

Compound Name:
2-Chloro-5-

cyanobenzenesulfonamide

Cat. No.: B1371306 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document compiles predicted spectral data based on the analysis of structurally

similar compounds and outlines standard experimental methodologies for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 2-chloro-5-cyanobenzenesulfonamide

Molecular Formula: C₇H₅ClN₂O₂S

Molecular Weight: 216.65 g/mol

Structure:

Predicted Spectral Data
Due to the limited availability of direct experimental spectra for 2-Chloro-5-
cyanobenzenesulfonamide, the following data tables have been compiled based on

established spectral characteristics of analogous compounds, including benzenesulfonamide,

chlorobenzenesulfonamides, and cyanobenzene derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.2 d 1H
H-6 (ortho to -SO₂NH₂

and -Cl)

~ 7.8 - 7.9 dd 1H
H-4 (meta to -SO₂NH₂

and -Cl)

~ 7.6 - 7.7 d 1H H-3 (ortho to -C≡N)

~ 7.5 s (broad) 2H -SO₂NH₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will

exhibit splitting patterns (doublets and doublet of doublets) due to coupling with adjacent

protons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~ 142 - 144 C-1 (C-SO₂NH₂)

~ 138 - 140 C-2 (C-Cl)

~ 134 - 136 C-4

~ 132 - 134 C-6

~ 118 - 120 C-3

~ 116 - 118 C-5 (C-C≡N)

~ 115 - 117 -C≡N

Note: The assignments are based on the expected electronic effects of the chloro, cyano, and

sulfonamide substituents on the benzene ring.
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Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 - 3250 Strong N-H stretching (sulfonamide)

~ 2230 - 2220 Medium C≡N stretching (nitrile)

~ 1600 - 1450 Medium C=C aromatic ring stretching

~ 1350 - 1320 Strong
Asymmetric SO₂ stretching

(sulfonamide)

~ 1170 - 1150 Strong
Symmetric SO₂ stretching

(sulfonamide)

~ 900 - 800 Medium
C-H out-of-plane bending

(aromatic)

~ 750 - 700 Medium C-Cl stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

216 / 218 High
[M]⁺ (Molecular ion) with

isotopic pattern for Cl

152 / 154 Medium [M - SO₂]⁺

125 / 127 Medium [M - SO₂NH₂]⁺

111 Medium [C₆H₄Cl]⁺

75 Low [C₆H₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an

intensity of approximately one-third of the molecular ion peak.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

aromatic sulfonamides.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-
cyanobenzenesulfonamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the range of -2 to 12 ppm.

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A higher number of scans will be necessary due to the low natural abundance of ¹³C

(typically 1024 or more scans).

Set the spectral width to cover the range of 0 to 200 ppm.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

(1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture
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into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (for EI-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a mass range of m/z 50-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure. The isotopic distribution for chlorine should be observed.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a

chemical compound like 2-Chloro-5-cyanobenzenesulfonamide.
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Workflow for Spectral Characterization of 2-Chloro-5-cyanobenzenesulfonamide
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical

compound.
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at: [https://www.benchchem.com/product/b1371306#spectral-data-for-2-chloro-5-
cyanobenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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